Phosphine oxide, diphenyl-1-pyrenyl-
Description
Contextualization of Organophosphorus Compounds as Modular Building Blocks
Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are a versatile class of molecules that have found widespread use as modular building blocks in organic synthesis, materials science, and medicinal chemistry. researchgate.net The phosphorus atom, with its variable oxidation states and coordination numbers, allows for the fine-tuning of the electronic and steric properties of the resulting molecules. researchgate.net This versatility has led to their application in the development of catalysts, flame retardants, and functional materials for organic electronics. rsc.orgbohrium.com The ability to readily modify the substituents on the phosphorus center provides a powerful tool for systematically altering the properties of the target compounds. rsc.org
Significance of Phosphine (B1218219) Oxides in Diverse Chemical Disciplines
Among the various classes of organophosphorus compounds, phosphine oxides (R₃P=O) are particularly significant. researchgate.net The phosphoryl group (P=O) is a highly polar and stable functional group that acts as a strong hydrogen bond acceptor. bldpharm.com This polarity can enhance the solubility and metabolic stability of molecules, a property that has been increasingly exploited in medicinal chemistry. bldpharm.com In materials science, the electron-withdrawing nature and tetrahedral geometry of the phosphine oxide moiety are utilized to modulate the electronic properties of conjugated systems, often improving electron transport characteristics and thermal stability in optoelectronic devices. tandfonline.comnih.gov
Role of Pyrene (B120774) and its Derivatives as Prominent Fluorophores and Functional Moieties
Pyrene is a polycyclic aromatic hydrocarbon well-known for its distinctive photophysical properties. rsc.orgresearchgate.netwikipedia.org It exhibits a high fluorescence quantum yield, a long fluorescence lifetime, and a characteristic vibronically structured monomer emission. wikipedia.org One of the most notable features of pyrene is its ability to form an "excimer" (excited dimer) at elevated concentrations or when two pyrene units are in close proximity. This excimer emission is red-shifted compared to the monomer emission, making pyrene a sensitive probe for studying molecular proximity and microenvironments. rsc.org Due to these properties, pyrene and its derivatives are widely used as fluorescent labels and probes in chemistry and biology. rsc.orgwikipedia.org
Research Scope and Objectives for Phosphine oxide, diphenyl-1-pyrenyl-
The primary research focus for diphenyl-1-pyrenylphosphine (B35221) oxide has been its synthesis and characterization as a material for optoelectronic applications. Key objectives in this area include:
The development of efficient synthetic routes to obtain the compound with high purity. researchgate.netresearchgate.net
A thorough investigation of its photophysical properties, including absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime. researchgate.netrsc.org
The evaluation of its electrochemical properties, such as HOMO and LUMO energy levels, to assess its suitability as an electron-transporting or emissive material in OLEDs. researchgate.netrsc.org
The fabrication and characterization of OLED devices incorporating this compound to determine its performance in terms of efficiency, brightness, and color purity. rsc.orgsemanticscholar.org
Overview of Current Knowledge and Identification of Research Gaps
Current knowledge on diphenyl-1-pyrenylphosphine oxide is predominantly concentrated on its role as a blue-light-emitting, electron-transporting material. researchgate.netrsc.orgsemanticscholar.org Its synthesis from 1-bromopyrene (B33193) and subsequent functionalization with a diphenylphosphine (B32561) oxide group is well-documented. researchgate.net Detailed studies have characterized its strong blue fluorescence in the solid state, which is attributed to the formation of pyrene excimers. researchgate.netrsc.org The electron-withdrawing nature of the phosphine oxide group has been shown to improve the electron mobility of pyrene-based materials. rsc.org
However, there are several research gaps that remain to be addressed. While its application in OLEDs is promising, its potential in other areas of materials science, such as organic photovoltaics or as a component in metal-organic frameworks, is largely unexplored. Furthermore, while the fluorescent properties of the phosphine oxide are well-utilized in the context of its formation from a non-fluorescent precursor for sensing applications, its direct use as a fluorescent sensor for other analytes has not been extensively investigated. There is also a lack of comprehensive computational studies focused solely on this molecule to fully elucidate the structure-property relationships and to predict its behavior in different chemical environments.
Research Findings: Properties of Diphenyl-1-pyrenylphosphine Oxide and Related Derivatives
Research has provided detailed insights into the photophysical and electrochemical properties of diphenyl-1-pyrenylphosphine oxide and structurally similar compounds. These properties are crucial for their application in organic electronics.
| Compound | Absorption λmax (nm) [Solution] | Emission λmax (nm) [Solution] | Quantum Yield (Φ) [Solution] | Emission λmax (nm) [Thin Film] |
|---|---|---|---|---|
| Diphenyl-1-pyrenylphosphine oxide (10) | 278, 345 | 382, 402 | 0.51 | 466 |
| (4-(pyren-1-yl)phenyl)diphenylphosphine oxide (11) | 278, 357 | 385, 406 | 0.91 | 458 |
| (4'-(pyren-1-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide (12) | 278, 360 | 386, 406 | 0.89 | 464 |
| Compound | Oxidation Onset (V) | HOMO (eV) | Optical Bandgap (eV) | LUMO (eV) |
|---|---|---|---|---|
| Diphenyl-1-pyrenylphosphine oxide (10) | 1.34 | -5.74 | 3.06 | -2.68 |
| (4-(pyren-1-yl)phenyl)diphenylphosphine oxide (11) | 1.25 | -5.65 | 2.98 | -2.67 |
| (4'-(pyren-1-yl)-[1,1'-biphenyl]-4-yl)diphenylphosphine oxide (12) | 1.25 | -5.65 | 2.96 | -2.69 |
Data sourced from a study on phosphine oxide functionalized pyrenes for OLEDs. researchgate.netrsc.org The compound numbers (10, 11, 12) are as designated in the source publication.
The data reveals that these compounds are strong blue emitters, particularly in the solid state (thin film), where emission is dominated by pyrene excimers. The high quantum yields in solution indicate efficient luminescence. researchgate.net The electrochemical data show deep HOMO levels, which is advantageous for hole-blocking in OLEDs, and the LUMO levels are suitable for electron injection. researchgate.netrsc.org
Structure
3D Structure
Properties
CAS No. |
110988-94-8 |
|---|---|
Molecular Formula |
C28H19OP |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
1-diphenylphosphorylpyrene |
InChI |
InChI=1S/C28H19OP/c29-30(23-10-3-1-4-11-23,24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H |
InChI Key |
DDDLSFKMACAIBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Route Development for Phosphine Oxide, Diphenyl 1 Pyrenyl
Retrosynthetic Analysis of the Diphenyl-1-pyrenyl-phosphine Oxide Framework
A retrosynthetic analysis of the target molecule, diphenyl-1-pyrenyl-phosphine oxide, reveals two principal disconnection points that inform the primary synthetic strategies. The most common disconnections are at the P=O bond and the P-C(pyrenyl) bond.
Disconnection of the P=O Bond: This is the most direct and widely employed retrosynthetic approach. It simplifies the target molecule to its trivalent precursor, diphenyl-1-pyrenylphosphine (B35221). This strategy relies on the well-established and often quantitative oxidation of tertiary phosphines to their corresponding phosphine (B1218219) oxides. The synthesis is therefore a two-stage process: first, the formation of the P-C(pyrenyl) bond to create the phosphine, followed by a simple oxidation step.
Disconnection of the P-C(pyrenyl) Bond: This approach breaks the molecule down into a pyrenyl synthon and a diphenylphosphine (B32561) oxide synthon. This strategy focuses on forming the P-C bond directly at the pentavalent phosphorus center. This can be achieved through various cross-coupling reactions, where a suitable pyrene (B120774) derivative (e.g., 1-bromopyrene (B33193) or pyreneboronic acid) is coupled with a phosphorus-containing reagent like diphenylphosphine oxide.
These two retrosynthetic pathways form the basis for the classical and modern synthetic methods discussed in the following sections.
Classical Approaches to Phosphine Oxide Synthesis for Pyrenyl Derivatives
Traditional methods for synthesizing phosphine oxides have been widely applied and are foundational in organophosphorus chemistry. These approaches typically involve multi-step sequences, including the well-known Arbuzov-type reactions and the oxidation of phosphine precursors.
The Michaelis-Arbuzov reaction is a cornerstone in the formation of carbon-phosphorus bonds, widely used for preparing phosphonates, phosphinates, and phosphine oxides. wikipedia.org The reaction typically involves the nucleophilic attack of a trivalent phosphorus ester on an alkyl halide, which forms a phosphonium (B103445) intermediate that subsequently dealkylates to yield a pentavalent phosphorus compound. wikipedia.orgorganic-chemistry.org
For the synthesis of diphenyl-1-pyrenyl-phosphine oxide, a variation of the Arbuzov reaction could be envisioned. This would involve the reaction of a phosphinite ester, such as ethyl diphenylphosphinite (Ph₂POEt), with an activated pyrene derivative, like 1-bromopyrene. The reaction sequence is initiated by the Sɴ2 attack of the nucleophilic phosphorus atom on the electrophilic pyrenyl bromide, forming a quasi-phosphonium salt intermediate. nih.gov Subsequent dealkylation by the bromide anion would yield the final phosphine oxide product. While this reaction is a powerful tool for forming P-C bonds, its application to unactivated aryl halides like 1-bromopyrene can be challenging and often requires high temperatures or catalysis. wikipedia.orgrsc.org
| Reactant 1 | Reactant 2 | Key Transformation | Product Type |
| Phosphinite (e.g., Ph₂POR) | Aryl Halide (e.g., 1-Bromopyrene) | Nucleophilic attack by P, dealkylation | Phosphine Oxide |
| Secondary Phosphine Oxide | Alkyl Halide | Nucleophilic substitution | Tertiary Phosphine Oxide |
The most common and efficient classical route to diphenyl-1-pyrenyl-phosphine oxide is the oxidation of its trivalent phosphine precursor, diphenyl-1-pyrenylphosphine (DPPP). researchgate.netresearchgate.net This method bifurcates the synthetic challenge into two distinct steps: first, the synthesis of DPPP, and second, its oxidation.
An efficient method for synthesizing DPPP involves a low-temperature lithium-bromine exchange reaction using the commercially available 1-bromopyrene. researchgate.net Treatment of 1-bromopyrene with an organolithium reagent like n-butyllithium generates 1-pyrenyllithium, which then acts as a nucleophile, reacting with chlorodiphenylphosphine (B86185) (Ph₂PCl) to form the desired DPPP.
Once the DPPP precursor is obtained, it can be quantitatively oxidized to the target phosphine oxide. researchgate.net This oxidation is a key reaction, as the non-fluorescent DPPP is converted into the highly fluorescent DPPP oxide. nih.govresearchgate.net This property has made DPPP a valuable fluorescent probe for detecting lipid hydroperoxides in biological systems. nih.govnih.govnih.gov The oxidation is typically achieved using common oxidizing agents.
Common Oxidizing Agents for DPPP:
Hydrogen Peroxide (H₂O₂): A clean and efficient oxidant that converts DPPP to its oxide stoichiometrically. researchgate.netnih.govrsc.org
Organic Hydroperoxides: Reagents like methyl linoleate (B1235992) hydroperoxide react rapidly with DPPP, making it a selective probe for lipid peroxidation. nih.govresearchgate.net
Air Oxidation: While possible, air oxidation can sometimes lead to side products through the insertion of oxygen into P-C bonds. rsc.org
The reaction is generally high-yielding and clean, making this two-step sequence the preferred classical method for preparing diphenyl-1-pyrenyl-phosphine oxide.
| Precursor | Oxidizing Agent | Product | Key Feature |
| Diphenyl-1-pyrenylphosphine (DPPP) | Hydrogen Peroxide | Phosphine oxide, diphenyl-1-pyrenyl- | Stoichiometric conversion |
| Diphenyl-1-pyrenylphosphine (DPPP) | Lipid Hydroperoxides | Phosphine oxide, diphenyl-1-pyrenyl- | Basis for fluorescent probe |
Modern Catalytic Strategies for Carbon-Phosphorus Bond Formation
To overcome the limitations of classical methods, modern catalytic strategies have been developed to form C-P bonds with greater efficiency, milder conditions, and broader functional group tolerance. organic-chemistry.org These include transition metal-catalyzed cross-coupling reactions and direct C-H activation approaches.
Transition metal catalysis has revolutionized the formation of C-P bonds. The Hirao reaction, a palladium-catalyzed cross-coupling of secondary phosphine oxides (like diphenylphosphine oxide) with aryl halides, is a prominent example. nih.gov Nickel catalysis has also emerged as a powerful and often more cost-effective alternative. organic-chemistry.org
An efficient Ni-catalyzed coupling can be achieved between arylboronic acids and H-phosphine oxides, providing a direct route to triarylphosphine oxides. organic-chemistry.org For the synthesis of diphenyl-1-pyrenyl-phosphine oxide, this would involve the coupling of pyrene-1-boronic acid with diphenylphosphine oxide. Another strategy involves a nickel-catalyzed quaternization of a tertiary phosphine (like methyldiphenylphosphine) with an aryl bromide (1-bromopyrene), followed by a Wittig reaction that yields the aryldiphenylphosphine oxide. nih.gov These methods offer mild reaction conditions and tolerate a wide range of functional groups. organic-chemistry.orgnih.gov
| Catalyst System | Pyrene Substrate | Phosphorus Reagent | Reaction Type |
| Nickel Catalyst | Pyrene-1-boronic acid | Diphenylphosphine oxide | Cross-coupling |
| Palladium Catalyst | 1-Bromopyrene | Diphenylphosphine oxide | Hirao Cross-coupling |
| Nickel Catalyst | 1-Bromopyrene | Methyldiphenylphosphine | Quaternization-Wittig |
Direct C-H activation represents a highly atom-economical and efficient strategy for forming C-P bonds, as it avoids the need for pre-functionalized substrates like aryl halides or boronic acids. researchgate.net This approach involves the direct coupling of a P-H bond from a reagent like a secondary phosphine oxide with a C-H bond of an aromatic system.
Recent advancements have demonstrated the use of iridium catalysts for the asymmetric C-H coupling of tertiary phosphine oxides with other aromatic systems to generate P- and axially chiral biaryl phosphine oxides. researchgate.netepfl.ch While the direct C-H phosphinylation of pyrene with diphenylphosphine oxide to synthesize diphenyl-1-pyrenyl-phosphine oxide is still an emerging area, these developments highlight the potential of C-H activation as a future synthetic route. researchgate.net Such a method would offer a more direct and environmentally benign pathway to the target molecule by eliminating steps and reducing waste associated with pre-functionalization.
Stereochemical Considerations in Analogous Phosphine Oxide Synthesis
While diphenyl-1-pyrenylphosphine oxide itself is an achiral molecule, the broader field of phosphine oxide synthesis has extensively explored stereochemical control, particularly for P-chiral compounds. These chiral phosphine oxides are valuable as ligands in asymmetric catalysis and as chiral auxiliaries. shenvilab.org
Several strategies have been developed for the enantioselective synthesis of P-chiral phosphine oxides. One common approach involves the use of chiral auxiliaries. For instance, P-chiral oxazolidinones can be formed with high stereoselectivity and subsequently undergo displacement with Grignard reagents to yield the desired phosphine oxides with high enantiomeric excess. organic-chemistry.org Another strategy is the kinetic resolution of racemic secondary phosphine oxides. This can be achieved through transition metal-catalyzed C-P coupling reactions that preferentially react with one enantiomer, allowing for the separation of the enantioenriched starting material or product. mcmaster.ca Visible-light-induced C-P bond formation has also emerged as a method for synthesizing P-chiral heteroaryl phosphine oxides with excellent enantiomeric retention. acs.org
These methodologies highlight the advanced techniques available for controlling the stereochemistry at the phosphorus center, which could be conceptually applied to derivatives of diphenyl-1-pyrenylphosphine oxide if a chiral element were to be introduced into the molecule.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The optimization of reaction conditions is crucial for developing a scalable and efficient synthesis of diphenyl-1-pyrenylphosphine oxide. Key parameters for optimization include reaction temperature, solvent, stoichiometry of reagents, and reaction time.
In the synthesis of the diphenyl-1-pyrenylphosphine precursor via the lithium-halogen exchange of 1-bromopyrene, low temperatures are critical to ensure selectivity and prevent side reactions. The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran, is important for stabilizing the organolithium intermediate. Subsequent reaction with chlorodiphenylphosphine needs to be carefully controlled to maximize the yield of the desired product.
For the oxidation of the phosphine to the phosphine oxide, various oxidizing agents can be employed, including hydrogen peroxide, air, or other peroxides. The choice of oxidant and reaction conditions will influence the reaction rate and the purity of the final product. For large-scale synthesis, the use of air or a readily available and safe oxidizing agent like hydrogen peroxide is often preferred.
The table below outlines typical reaction conditions that can be optimized for the synthesis of analogous triarylphosphine oxides, which can inform the scalable synthesis of diphenyl-1-pyrenylphosphine oxide.
| Reaction Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Grignard Reaction | Arylmagnesium bromide, Diphenylphosphinyl chloride | THF | 0 to rt | 2-12 | 60-85 |
| Oxidation | Diphenyl-1-pyrenylphosphine, H₂O₂ | Acetone | rt | 1-3 | >95 |
| Friedel-Crafts | Aryl Grignard, PCl₃, AlCl₃ | Benzene | rt to 80 | 2-6 | 70-90 |
This table presents a compilation of typical conditions for analogous reactions and should be considered as a starting point for the optimization of the specific synthesis of diphenyl-1-pyrenylphosphine oxide.
Purification Techniques and Characterization of Synthetic Intermediates
The purification of intermediates and the final product is essential for obtaining high-purity diphenyl-1-pyrenylphosphine oxide. Common purification techniques include crystallization, column chromatography, and extraction.
The precursor, diphenyl-1-pyrenylphosphine, can often be purified by crystallization from a suitable solvent system. Column chromatography on silica (B1680970) gel is also a highly effective method for separating the desired phosphine from any unreacted starting materials or byproducts.
After the oxidation step, the resulting diphenyl-1-pyrenylphosphine oxide can also be purified by crystallization. The choice of solvent will depend on the solubility characteristics of the product and any impurities. In cases where crystallization is not sufficient, column chromatography can be employed. The polarity of the eluent can be adjusted to achieve optimal separation.
Characterization of the synthetic intermediates is crucial to confirm their identity and purity before proceeding to the next step. The primary characterization techniques for these organophosphorus compounds include:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR provides information about the protons in the phenyl and pyrenyl groups.
¹³C NMR is used to identify all the carbon atoms in the molecule.
³¹P NMR is particularly important for phosphorus-containing compounds. The chemical shift provides information about the oxidation state and the chemical environment of the phosphorus atom. For phosphines, the chemical shift is typically in a different region compared to their corresponding phosphine oxides.
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Infrared (IR) Spectroscopy: The P=O bond in phosphine oxides has a characteristic strong absorption band in the IR spectrum, which is absent in the corresponding phosphine. This makes IR spectroscopy a useful tool for monitoring the oxidation reaction.
The table below summarizes the expected characterization data for key species in the synthesis.
| Compound | ³¹P NMR Chemical Shift (ppm) | IR (P=O stretch, cm⁻¹) | Key ¹H NMR Signals |
| Diphenyl-1-pyrenylphosphine | ~ -6 | N/A | Aromatic protons of phenyl and pyrenyl groups |
| Diphenyl-1-pyrenylphosphine oxide | ~ 30 | ~ 1190 | Aromatic protons of phenyl and pyrenyl groups |
Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and other experimental conditions.
Advanced Spectroscopic and Mechanistic Characterization of Phosphine Oxide, Diphenyl 1 Pyrenyl
Structural Elucidation via High-Resolution Single-Crystal X-ray Diffraction
High-resolution single-crystal X-ray diffraction studies have been instrumental in elucidating the precise three-dimensional architecture of diphenyl-1-pyrenylphosphine (B35221) oxide and its isomers, revealing key structural features that govern its solid-state properties. The analysis shows a non-planar molecular geometry, characterized by specific dihedral angles between the pyrene (B120774) core and the phenyl rings of the diphenylphosphine (B32561) oxide group. These angles are influenced by steric effects and play a significant role in determining the degree of electronic conjugation within the molecule. researchgate.net
In the solid state, the crystal lattice is stabilized by a network of intermolecular interactions. The prominent pyrene rings facilitate multiple π–π stacking interactions, which are crucial for charge transport in organic semiconductor applications. researchgate.netsemanticscholar.org Furthermore, the oxygen atom of the phosphine (B1218219) oxide group acts as a hydrogen bond acceptor, participating in numerous C–H⋯O intermolecular interactions. researchgate.netsemanticscholar.orgrsc.org These interactions collectively dictate the molecular packing in the crystal, influencing the material's bulk properties, including its thermal stability and film-forming characteristics. For comparison, the P=O bond length in a similar structure, (3,5-dimethyl-1H-pyrrol-2-yl)diphenylphosphine oxide, was determined to be 1.4740 (15) Å. nih.gov
| Structural Feature | Observation | Reference |
|---|---|---|
| Molecular Geometry | Non-planar with significant dihedral angles between pyrene and phenyl rings. | researchgate.net |
| Intermolecular Interactions | π–π stacking between pyrene rings; C–H⋯O hydrogen bonds involving the P=O group. | researchgate.netsemanticscholar.orgrsc.org |
| Crystal Packing | Stabilized by a combination of π–π and C–H⋯O interactions, influencing solid-state properties. | researchgate.net |
| Analogous P=O Bond Length | 1.4740 (15) Å in (3,5-dimethyl-1H-pyrrol-2-yl)diphenylphosphine oxide. | nih.gov |
Probing Electronic Transitions and Energy Levels Using High-Resolution UV-Vis Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy provides fundamental insights into the electronic structure of diphenyl-1-pyrenylphosphine oxide. The compound's characteristic fluorescence is generated upon excitation at approximately 351 nm. researchgate.netresearchgate.netcaymanchem.com This absorption corresponds to electronic transitions from the ground state to excited states.
Computational studies based on density functional theory (DFT) complement the experimental data by providing a detailed picture of the frontier molecular orbitals. These calculations reveal that the Highest Occupied Molecular Orbital (HOMO) is predominantly localized on the electron-rich pyrene ring system. researchgate.net Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is delocalized across the entire molecule, including the pyrene, the phosphorus atom, and the phenyl rings. researchgate.net This spatial distribution of orbitals indicates that the primary electronic transition is a π–π* transition associated with the pyrene moiety, with a degree of intramolecular charge transfer (ICT) character. The diphenylphosphine oxide group acts as an electron-withdrawing unit, influencing the energy of the LUMO and thereby modulating the HOMO-LUMO energy gap.
| Electronic Property | Finding | Reference |
|---|---|---|
| Excitation Maximum (λ_ex) | ~351 nm | researchgate.netresearchgate.netcaymanchem.com |
| Emission Maximum (λ_em) | ~380 nm | researchgate.netresearchgate.netcaymanchem.com |
| HOMO Localization | Primarily on the pyrene ring. | researchgate.net |
| LUMO Localization | Delocalized over the entire molecule. | researchgate.net |
| Primary Transition Type | π–π* transition with some intramolecular charge transfer character. | researchgate.net |
Analysis of Vibrational Modes by Advanced Infrared and Raman Spectroscopies
While specific, complete infrared (IR) and Raman spectra for diphenyl-1-pyrenylphosphine oxide are not extensively detailed in the available literature, its vibrational modes can be reliably predicted based on the analysis of its constituent functional groups: the diphenylphosphine oxide unit and the pyrene core.
The most characteristic vibration is the P=O stretching mode, which is expected to appear as a strong band in the IR spectrum, typically in the range of 1150-1200 cm⁻¹. The exact position can be influenced by the electronic effects of the attached aromatic groups. Vibrations associated with the P-C bonds of the phenyl and pyrenyl groups would also be present. The pyrene moiety contributes a complex series of vibrational bands corresponding to C-H stretching above 3000 cm⁻¹, aromatic C=C stretching in the 1400-1600 cm⁻¹ region, and various C-H in-plane and out-of-plane bending modes at lower wavenumbers. researchgate.net Similarly, the phenyl rings will exhibit their own characteristic aromatic C-H and C=C stretching and bending vibrations.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Associated Functional Group |
|---|---|---|
| P=O Stretch | 1150 - 1200 | Phosphine Oxide |
| Aromatic C-H Stretch | > 3000 | Pyrene, Phenyl |
| Aromatic C=C Stretch | 1400 - 1600 | Pyrene, Phenyl |
| P-C Stretch | 680 - 780 | Phosphorus-Aryl |
| Aromatic C-H Bending (Out-of-Plane) | 675 - 900 | Pyrene, Phenyl |
Unveiling Photophysical Processes through Time-Resolved Luminescence Spectroscopies
The most notable characteristic of diphenyl-1-pyrenylphosphine oxide is its strong fluorescence, which arises from the radiative decay of excited electronic states. researchgate.net This property is primarily derived from the pyrene chromophore, which is known for its high fluorescence quantum yield and long excited-state lifetime. The oxidation of the non-fluorescent precursor, diphenyl-1-pyrenylphosphine (DPPP), yields the highly emissive phosphine oxide, a transformation that is often utilized in fluorescent probes for detecting hydroperoxides. researchgate.netnih.govnih.gov
Upon photoexcitation, the molecule is promoted to an excited singlet state (S1). The subsequent de-excitation pathway is dominated by fluorescence, where a photon is emitted as the molecule returns to the ground state (S0). While specific data on the fluorescence lifetime and quantum yield of diphenyl-1-pyrenylphosphine oxide are not widely reported, pyrene derivatives are known to have lifetimes that can extend to several hundred nanoseconds in deaerated solvents.
In the solid state, the photophysics are further complicated by intermolecular processes. Due to the π–π stacking of the pyrene units observed in the crystal structure, the formation of excited-state dimers, or excimers, is a critical de-excitation channel. semanticscholar.orgrsc.org An excimer is formed when an excited molecule interacts with a neighboring ground-state molecule, leading to a new, lower-energy emissive state. This results in a characteristic broad, structureless, and red-shifted emission band compared to the structured emission of the isolated monomer. This excimer formation is a key energy transfer mechanism in the condensed phase. semanticscholar.orgrsc.org
The emission behavior of diphenyl-1-pyrenylphosphine oxide is highly dependent on its physical state and concentration, a phenomenon related to aggregation. In solution, some pyrene-phosphine oxide derivatives exhibit concentration-dependent quenching of luminescence. semanticscholar.orgrsc.org This aggregation-caused quenching (ACQ) is a common phenomenon for many planar aromatic fluorophores, where π–π stacking in aggregates creates non-radiative decay pathways.
However, in the solid state (e.g., in thin films), these molecules exhibit strong excimer emission. semanticscholar.orgrsc.org This behavior, where aggregation leads to enhanced emission (albeit from an excimer state rather than a monomer), can be considered a form of aggregation-enhanced emission. This contrasts with the properties of its precursor, diphenyl-1-pyrenylphosphine, which has been reported to exhibit a unique phototriggered aggregation-induced emission (AIE)/aggregation-induced quenching (ACQ) transition. medchemexpress.com For the phosphine oxide, the formation of highly emissive excimers in the solid state is the dominant aggregation effect, a process that is crucial for its application in efficient solid-state lighting devices. rsc.org
A particularly advanced photophysical process identified in diphenyl-1-pyrenylphosphine oxide and related materials is thermally activated delayed fluorescence (TADF). researchgate.netsemanticscholar.org This mechanism allows for the harvesting of non-emissive triplet excitons, which are typically wasted in conventional fluorescent molecules, thereby significantly enhancing the theoretical efficiency of organic light-emitting diodes (OLEDs).
The superior performance of OLEDs using pyrene-phosphine oxide emitters has been attributed to the formation of pyrene excimers that are assisted by a TADF mechanism. semanticscholar.orgrsc.org In this process, excitons that have formed in the triplet state (T1), typically through intersystem crossing from the singlet state (S1), can be promoted back to the emissive singlet state (S1) via reverse intersystem crossing (RISC). This RISC process is energetically favorable when the energy gap between the S1 and T1 states (ΔEST) is very small (typically < 0.2 eV), allowing thermal energy at room temperature to drive the transition. Once back in the S1 state, the exciton (B1674681) can decay radiatively, producing "delayed" fluorescence. For pyrene-phosphine oxides, this TADF pathway is believed to be mediated through the excimer state, with one study noting that a related compound obtained delayed fluorescence from a pyrene dimer-based excimer. tandfonline.com This efficient harvesting of both singlet and triplet excitons makes these materials highly promising for next-generation lighting and display technologies.
Nuclear Magnetic Resonance Spectroscopy for Configurational and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of Phosphine oxide, diphenyl-1-pyrenyl- in solution. Due to the molecule's complex aromatic structure, consisting of two phenyl rings and a pyrenyl group attached to a central phosphorus atom, a combination of one-dimensional (¹H, ¹³C, ³¹P) and multi-dimensional NMR techniques is required for unambiguous assignment of all signals and to gain insight into its preferred conformation in solution.
The ³¹P NMR spectrum provides a crucial starting point, typically showing a single resonance, confirming the presence of a single phosphorus environment. The chemical shift of this signal is characteristic of pentavalent phosphine oxides. The ¹H NMR spectrum is expected to be complex, with numerous overlapping signals in the aromatic region corresponding to the protons of the phenyl and pyrenyl moieties. Similarly, the ¹³C NMR spectrum will display a multitude of signals for the aromatic carbons, with their chemical shifts influenced by their proximity to the electron-withdrawing phosphine oxide group and the anisotropic effects of the fused aromatic rings. The carbon signals will also exhibit coupling to the phosphorus atom (J-coupling), with the magnitude of the coupling constant depending on the number of bonds separating the carbon and phosphorus atoms (¹JPC, ²JPC, etc.), which is a key feature for signal assignment.
Multi-Dimensional NMR Techniques (e.g., 2D-NMR)
Given the significant signal overlap in the 1D spectra, two-dimensional (2D) NMR techniques are essential for the complete configurational and conformational analysis of diphenyl-1-pyrenylphosphine oxide.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons within the individual phenyl and pyrenyl spin systems. This is particularly useful for tracing the connectivity of protons around each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon pairs (¹H-¹³C). By combining the information from COSY and HSQC/HMQC, specific proton resonances can be definitively linked to their corresponding carbon atoms.
ROESY (Rotating-frame Overhauser Effect Spectroscopy) / NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, irrespective of their bonding connectivity. This information is vital for determining the molecule's three-dimensional conformation in solution, such as the relative orientation of the phenyl and pyrenyl rings with respect to each other.
The following table represents typical, expected chemical shift ranges for the nuclei in diphenyl-1-pyrenylphosphine oxide, based on data from analogous compounds. rsc.org
| Nucleus | Technique | Expected Chemical Shift (δ) / ppm | Key Information Provided |
|---|---|---|---|
| ³¹P | 1D ³¹P NMR | +20 to +40 | Confirms pentavalent phosphine oxide environment. |
| ¹H | 1D ¹H NMR | 7.4 - 9.0 | Complex multiplet signals for all aromatic protons. |
| ¹³C | 1D ¹³C NMR | 120 - 140 | Signals for all aromatic carbons, showing P-C coupling. |
| ¹H-¹H | 2D COSY | N/A | Assigns adjacent protons within each aromatic ring system. |
| ¹H-¹³C | 2D HSQC | N/A | Correlates each proton to its directly attached carbon. |
| ¹H-¹³C | 2D HMBC | N/A | Confirms connectivity between phenyl, pyrenyl, and P=O groups. |
| ¹H-¹H | 2D ROESY/NOESY | N/A | Provides through-space correlations to define 3D conformation. |
Solid-State NMR for Supramolecular Assembly Insights
Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the structure and intermolecular interactions of molecules in the solid state, providing insights that are not accessible from solution-state NMR or single-crystal X-ray diffraction alone. For diphenyl-1-pyrenylphosphine oxide, ssNMR can elucidate the details of its supramolecular assembly.
Research on closely related phosphine oxide functionalized pyrenes has shown that crystal packing is stabilized by a combination of π-π stacking interactions between the large, flat pyrene rings and multiple C-H···O hydrogen bonds involving the phosphine oxide group. researchgate.netrsc.org ssNMR is uniquely suited to characterize these interactions.
³¹P Solid-State NMR: The ³¹P nucleus is a highly sensitive probe of the local environment. In a crystalline sample, the ³¹P chemical shift and anisotropy are influenced by the precise molecular conformation and intermolecular packing. The presence of a single, sharp resonance would indicate a single molecular conformation within the crystal lattice, whereas multiple resonances could suggest the presence of different polymorphs or crystallographically distinct molecules in the asymmetric unit.
¹H-¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS): This is a standard ssNMR experiment for obtaining high-resolution ¹³C spectra of solid samples. By varying the contact time in the CP/MAS experiment, information about the proximity of protons to different carbons can be obtained, helping to identify regions of intermolecular contact.
Proton-Driven Spin Diffusion (PDSD): 2D ¹³C-¹³C correlation experiments like PDSD can be used to identify carbons that are close in space (typically < 1 nm). This can reveal intermolecular contacts between the aromatic rings of adjacent molecules, providing direct evidence and characterization of π-π stacking arrangements.
¹H-³¹P HETCOR (Heteronuclear Correlation): This 2D ssNMR experiment can probe the spatial proximity between protons and phosphorus atoms. It can be particularly useful for identifying the specific C-H protons that are involved in the C-H···O hydrogen bonds with the phosphine oxide oxygen, a key interaction driving the supramolecular assembly. researchgate.net
By using these ssNMR techniques, a detailed atomic-level picture of the supramolecular architecture of diphenyl-1-pyrenylphosphine oxide in the solid state can be constructed, complementing data from other analytical methods.
Mass Spectrometry for Molecular Integrity and Mechanistic Pathway Confirmation
Mass spectrometry (MS) is a cornerstone technique for the characterization of Phosphine oxide, diphenyl-1-pyrenyl-, confirming its molecular weight and elemental composition with high precision. Furthermore, it serves as a critical tool in studies that elucidate the mechanistic pathways involving this compound.
For routine characterization, high-resolution mass spectrometry (HRMS) using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is employed. These methods typically protonate the phosphine oxide oxygen, yielding the pseudomolecular ion [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion can be determined with high accuracy, allowing for the confirmation of the elemental formula.
| Formula | Ion | Calculated Exact Mass (m/z) | Technique |
|---|---|---|---|
| C₂₈H₁₉OP | [M+H]⁺ | 403.1246 | ESI-HRMS |
| C₂₈H₁₉OP | [M+Na]⁺ | 425.1066 | ESI-HRMS |
Beyond simple molecular weight confirmation, tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern of the molecule. By inducing collision-induced dissociation (CID) of the parent ion, characteristic fragment ions are produced, which can provide further structural verification.
The most prominent application of mass spectrometry in the context of this compound is in confirming its role in mechanistic pathways. Diphenyl-1-pyrenylphosphine oxide is the fluorescent end-product of the reaction between its precursor, diphenyl-1-pyrenylphosphine (DPPP), and various hydroperoxides. researchgate.netnih.govnih.gov This reaction is widely used as an assay to detect lipid peroxidation. nih.gov In these studies, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the reaction components and confirm the formation of the phosphine oxide product, thereby validating the oxidative mechanism being studied. nih.gov The detection of the ion corresponding to diphenyl-1-pyrenylphosphine oxide provides direct evidence that the DPPP probe has reacted with hydroperoxides, confirming the mechanistic pathway of lipid oxidation. researchgate.netnih.gov
Theoretical and Computational Investigations of Phosphine Oxide, Diphenyl 1 Pyrenyl
Quantum Chemical Calculations of Electronic Structure and Orbital Interactions (HOMO-LUMO analysis)
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides crucial insights into molecular reactivity, stability, and optical properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's electronic excitation energy and chemical reactivity. nih.govbiointerfaceresearch.com
For Phosphine (B1218219) oxide, diphenyl-1-pyrenyl-, such calculations would reveal how the electron density is distributed across the pyrene (B120774), phenyl, and phosphine oxide moieties. It would be expected that the HOMO is localized on the electron-rich pyrene ring, while the LUMO may be distributed across the diphenylphosphine (B32561) oxide group, facilitating a π-π* transition. However, specific peer-reviewed studies detailing the calculated HOMO-LUMO energy values and orbital distributions for Phosphine oxide, diphenyl-1-pyrenyl- are not readily found.
A representative table for such data would look as follows, though the values are currently unavailable:
| Parameter | Calculated Value (eV) | Description |
| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | Data not available | Energy difference between LUMO and HOMO |
Density Functional Theory (DFT) Studies on Molecular Geometry and Conformational Landscape
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional structure of molecules with high accuracy. biointerfaceresearch.com A DFT study on Phosphine oxide, diphenyl-1-pyrenyl- would involve optimizing the molecular geometry to find its most stable energetic conformation. Key parameters such as bond lengths (e.g., P=O, P-C, C-C), bond angles (e.g., C-P-C, O=P-C), and dihedral angles describing the orientation of the phenyl and pyrenyl rings relative to the phosphorus center would be determined.
Understanding the conformational landscape is crucial, as the relative twisting of the aromatic rings can significantly influence the molecule's electronic properties and packing in the solid state. Despite the importance of these structural details, dedicated computational studies publishing the optimized geometrical parameters for Phosphine oxide, diphenyl-1-pyrenyl- are scarce.
| Bond/Angle | Predicted Value |
| P=O Bond Length | Data not available |
| P-C (Phenyl) Bond Length | Data not available |
| P-C (Pyrenyl) Bond Length | Data not available |
| C-P-C Bond Angle | Data not available |
| Pyrenyl-Phenyl Dihedral Angle | Data not available |
Prediction of Spectroscopic Properties (e.g., TD-DFT for UV-Vis and Luminescence)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating the electronic absorption (UV-Vis) and emission (luminescence) spectra of molecules. nih.govmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states.
For Phosphine oxide, diphenyl-1-pyrenyl-, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and emission, as well as the corresponding oscillator strengths (a measure of transition probability). nih.gov Experimental studies have established that the compound is strongly fluorescent, with excitation and emission maxima around 351 nm and 380 nm, respectively. researchgate.net A TD-DFT study would provide a theoretical basis for these observations and could identify other, weaker electronic transitions. While the experimental data is clear, detailed TD-DFT computational reports that simulate the full spectrum and assign the specific molecular orbitals involved in these transitions for Phosphine oxide, diphenyl-1-pyrenyl- are not widely published.
| Spectroscopic Property | Experimental Value | Predicted TD-DFT Value |
| Absorption λmax | ~351 nm researchgate.net | Data not available |
| Emission λmax | ~380 nm researchgate.net | Data not available |
| Primary Transition | π → π* (Expected) | Data not available |
Computational Modeling of Reactivity and Reaction Mechanisms
Computational modeling can be employed to investigate the reactivity of a molecule and the mechanisms of reactions it participates in. For instance, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-deficient regions of a molecule, thereby predicting sites for nucleophilic or electrophilic attack. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation of Phosphine oxide, diphenyl-1-pyrenyl- in different environments (e.g., in a solvent or embedded in a lipid bilayer) would provide information on its dynamic behavior, conformational flexibility, and how it interacts with surrounding molecules. This would be particularly relevant for understanding its behavior in the biological systems where it is used as a probe. At present, specific MD simulation studies focusing on Phosphine oxide, diphenyl-1-pyrenyl- have not been identified in the scientific literature.
Supramolecular Assembly and Packing Simulations in the Solid State
Simulations of supramolecular assembly and crystal packing are used to predict how molecules arrange themselves in the solid state. These simulations can forecast crystal structures and explain intermolecular interactions, such as van der Waals forces or π-π stacking, that govern the packing arrangement. For a large, aromatic molecule like Phosphine oxide, diphenyl-1-pyrenyl-, π-π stacking between the pyrene rings would be an expected dominant interaction. However, published computational studies or experimentally determined crystal structures that detail these solid-state packing arrangements for this specific compound are not available.
Reactivity and Reaction Mechanisms Involving Phosphine Oxide, Diphenyl 1 Pyrenyl
Role as a Ligand in Transition Metal Catalysis (e.g., Ni, Rh, Ir)
Phosphine (B1218219) oxide, diphenyl-1-pyrenyl-, like other phosphine oxides, can function as a ligand in transition metal complexes. The nature of its interaction with metal centers is primarily dictated by the hard Lewis basicity of the phosphoryl oxygen atom. While its precursor, diphenyl-1-pyrenylphosphine (B35221), is a soft phosphine ligand that coordinates through phosphorus, the oxide exhibits distinctly different coordination behavior.
Transition metal complexes involving phosphine oxide ligands are well-documented. wikipedia.org The primary binding mode for a tertiary phosphine oxide such as diphenyl-1-pyrenyl- phosphine oxide is through the oxygen atom, forming a metal-oxygen (M-O) bond. wikipedia.org These ligands are classified as hard Lewis bases and therefore tend to form more stable complexes with hard metal centers. wikipedia.org
Upon coordination, structural changes are observed in the phosphine oxide moiety. The geometry at the phosphorus atom remains tetrahedral, but the P-O bond distance typically elongates. For example, in a nickel(II) complex with triphenylphosphine (B44618) oxide, the P-O distance increases by approximately 2% compared to the free ligand. wikipedia.org This elongation is consistent with the stabilization of the ionic resonance structure (P⁺-O⁻) upon complexation with the metal center. wikipedia.org
Secondary phosphine oxides (SPOs), which contain a P-H bond, exhibit a more complex coordination chemistry due to their ability to exist in a tautomeric equilibrium with the trivalent phosphinous acid form (R₂P-OH). researchgate.netresearchgate.net This allows for coordination through the phosphorus atom, making them versatile pre-ligands in catalysis. researchgate.netresearchgate.net However, for a tertiary phosphine oxide like diphenyl-1-pyrenyl- phosphine oxide, which lacks a P-H bond, coordination is almost exclusively through the oxygen atom.
Table 1: General Coordination Properties of Phosphine Oxide Ligands
| Property | Description | Reference |
| Binding Atom | Oxygen | wikipedia.org |
| Lewis Character | Hard Base | wikipedia.org |
| Primary Bonding | M-O σ-donation | wikipedia.org |
| Structural Change | Elongation of P-O bond upon coordination | wikipedia.org |
| Typical Metals | Hard Lewis acidic metal centers | wikipedia.org |
The role of phosphine oxides in catalytic cycles is often nuanced. Because they are generally weak Lewis bases, they can be readily displaced from a metal's coordination sphere. wikipedia.org This property is exploited in the concept of "hemilability," where a bifunctional ligand containing both a strongly coordinating phosphine group and a weakly coordinating phosphine oxide group can reversibly bind to a metal center. This allows the ligand to open a coordination site for substrate binding during a catalytic cycle. wikipedia.org
In some cases, a phosphine ligand can be unintentionally oxidized to a phosphine oxide during a reaction. wikipedia.org This is often considered catalyst deactivation, as the resulting phosphine oxide is typically a poorer ligand for the soft, low-valent metals used in many cross-coupling reactions (e.g., Pd(0), Ni(0)). However, secondary phosphine oxides have been successfully developed as robust "pre-ligands". researchgate.net In the presence of a metal and a base, they can tautomerize to the active phosphinous acid form, which then participates in the catalytic cycle, for instance, in cross-coupling reactions involving unactivated aryl chlorides. researchgate.net
While specific catalytic cycles involving diphenyl-1-pyrenyl- phosphine oxide as a primary ligand are not extensively detailed, its formation from the corresponding phosphine is a known photo-induced process. rsc.org If this oxidation occurs during a catalytic reaction using the parent phosphine, the resulting oxide could potentially influence the catalytic activity, either by competing for coordination sites or by altering the electronic properties of the metal center.
Participation in Organic Transformations as a Reagent or Catalyst.researchgate.net
Beyond its role in coordination chemistry, the phosphine oxide moiety imparts specific reactivity to the molecule, allowing it to participate in organic transformations.
The reactivity of the phosphine oxide group is dominated by the lone pairs on the oxygen atom, which make it a Lewis base. This Lewis basicity allows it to act as a hydrogen bond acceptor and to coordinate to Lewis acidic species. acs.org This interaction is the basis for the use of phosphine oxides as probes to quantify the effective Lewis acidity of metal ions in solution. chemrxiv.orgnih.gov The interaction with a Lewis acid (LA) can be described as:
R₃P=O + LA ⇌ R₃P=O→LA
While phosphine oxides are not strong Brønsted bases (proton acceptors), their basicity can be relevant in certain contexts. The presence of both Brønsted and Lewis acidity has been shown to be beneficial for promoting certain organic reactions, such as the synthesis of homopropargyl alcohols. scielo.org.za In such systems, a phosphine oxide could potentially interact with and stabilize cationic intermediates or activate reagents through Lewis basic interactions.
The most significant reactivity profile of Phosphine oxide, diphenyl-1-pyrenyl- is its formation via the oxidation of its parent phosphine, diphenyl-1-pyrenylphosphine (DPPP). This oxidation is a key transformation that forms the basis of the compound's primary application as a fluorescent probe. researchgate.netnih.gov
DPPP itself is non-fluorescent, but upon stoichiometric reaction with hydroperoxides, it is converted into the highly fluorescent diphenyl-1-pyrenyl- phosphine oxide. researchgate.netresearchgate.netnih.gov This reaction is highly specific for hydroperoxides over other reactive oxygen species like hydrogen peroxide when DPPP is incorporated into a cell membrane. nih.govnih.gov
The reaction can be summarized as: DPPP (non-fluorescent) + R-OOH (hydroperoxide) → DPPP=O (fluorescent) + R-OH
This reactivity has been harnessed to develop sensitive assays for detecting lipid peroxidation in cell membranes and other biological systems. researchgate.netnih.govnih.gov The phosphine is intentionally introduced as a reagent that reports on the presence of hydroperoxides by being transformed into its corresponding oxide.
Table 2: Reactivity of Diphenyl-1-pyrenylphosphine (DPPP) with Peroxides
| Reactant | Product | Key Feature | Application | Reference |
| DPPP + Lipid Hydroperoxides | DPPP=O | Turns fluorescence "on" | Detection of lipid peroxidation | researchgate.netnih.gov |
| DPPP + Methyl Linoleate (B1235992) Hydroperoxide | DPPP=O | Rapid reaction | Fluorescent probe for hydroperoxides | nih.gov |
| DPPP + Hydrogen Peroxide | No reaction (in membranes) | High specificity | Specific detection of lipid hydroperoxides vs. H₂O₂ | nih.govnih.gov |
The P=O group itself is generally stable, but its electron-withdrawing nature and steric bulk can influence the properties of the molecule, contributing to its use in optoelectronic materials. researchgate.net
Photochemical Reactions and Photoinduced Electron Transfer Processes.mdpi.com
The photophysical behavior of diphenyl-1-pyrenyl- phosphine oxide is intrinsically linked to the photochemical reactivity of its phosphine precursor. The transition from the non-emissive phosphine to the highly emissive oxide is governed by a photoinduced electron transfer (PET) mechanism. rsc.orgresearchgate.net
In the parent molecule, diphenyl-1-pyrenylphosphine, the pyrene (B120774) unit acts as a fluorophore. Upon excitation with light, an electron is promoted to an excited state. However, the fluorescence is quenched because the lone pair of electrons on the phosphorus atom is transferred to the excited pyrene moiety. This non-radiative PET process provides a pathway for the excited state to decay without emitting light. researchgate.net
The process can be described as:
Excitation: DPPP + hν → DPPP*
PET Quenching: DPPP* → [DPPP]•⁺ (charge-separated state, non-fluorescent)
When the phosphine is oxidized to the phosphine oxide, the lone pair on the phosphorus is no longer available to participate in this electron transfer process. The phosphoryl group (P=O) is significantly less electron-donating, which inhibits or "blocks" the PET quenching pathway. researchgate.net Consequently, the excited pyrene moiety in diphenyl-1-pyrenyl- phosphine oxide can only relax to the ground state via the emission of a photon, resulting in strong fluorescence. researchgate.netnih.gov
Excitation: DPPP=O + hν → [DPPP=O]*
Fluorescence: [DPPP=O]* → DPPP=O + hν' (light emission)
This photo-triggered "on-off" switching behavior has been demonstrated in the conversion of DPPP, which exhibits aggregation-induced emission (AIE), to its oxide, which shows aggregation-caused quenching (ACQ), highlighting a remarkable change in photophysical properties originating from the photo-induced oxidation of the phosphorus atom. rsc.org The oxidation itself can be induced by light, making it a true photochemical reaction. rsc.org This principle is also observed in other triphenylphosphine systems, where photoinduced electron transfer to a sensitizer (B1316253) initiates the oxidation to the corresponding phosphine oxide. rsc.org
Derivatization Strategies and Post-Synthetic Functionalization
Post-synthetic functionalization of diphenyl-1-pyrenyl-phosphine oxide would primarily involve reactions targeting the pyrene ring system, as the diphenylphosphine (B32561) oxide group is generally stable and less amenable to further derivatization without cleavage of the P-C bonds. The pyrene core can theoretically undergo electrophilic substitution reactions, although the presence of the electron-withdrawing diphenylphosphine oxide group can influence the reactivity and regioselectivity of such transformations.
Electrophilic Aromatic Substitution on the Pyrene Core:
The pyrene molecule itself is known to undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation. The substitution pattern is dependent on the reaction conditions. For diphenyl-1-pyrenyl-phosphine oxide, the diphenylphosphine oxide substituent would act as a deactivating group, making electrophilic substitution more challenging compared to unsubstituted pyrene. The directing effect of the phosphine oxide group would likely influence the position of the incoming electrophile on the pyrene ring.
Table 1: Plausible Electrophilic Aromatic Substitution Reactions for Derivatization
| Reaction Type | Reagents | Potential Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitropyrenyl-diphenyl-phosphine oxide |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Halopyrenyl-diphenyl-phosphine oxide |
It is important to note that these are hypothetical reaction pathways, and experimental validation is required to determine their feasibility and the specific isomers formed.
Functionalization via the Phosphine Oxide Group:
While the P=O bond is highly stable, reactions involving this group are generally limited to reduction. Deoxygenation of the phosphine oxide to the corresponding phosphine, diphenyl-1-pyrenylphosphine, can be achieved using various reducing agents, such as silanes mdpi.com. This transformation, however, removes the phosphine oxide functionality and is therefore a conversion rather than a functionalization of the oxide itself.
Stability and Degradation Pathways under Various Environmental Stimuli
The stability of diphenyl-1-pyrenyl-phosphine oxide is a critical factor, particularly in applications where it is exposed to environmental stimuli such as light, heat, and chemical agents.
Photochemical Stability and Degradation:
Polycyclic aromatic hydrocarbons (PAHs) like pyrene are known to be susceptible to photodegradation organic-chemistry.org. The absorption of UV radiation can lead to the formation of excited states, which can then undergo various reactions, including oxidation and dimerization. The presence of a phosphine oxide group may influence the photophysical properties and, consequently, the photodegradation pathway. One study noted that the parent phosphine, diphenyl-1-pyrenylphosphine, is unstable in light when dissolved in chloroform (B151607) rsc.org. While this does not directly translate to the stability of the oxide, it suggests that the pyrene moiety is photoactive.
The photodegradation of pyrene in the presence of photocatalysts like iron oxides has been shown to proceed via the formation of intermediate products such as pyreno organic-chemistry.org. It is plausible that under UV irradiation, the pyrene core of diphenyl-1-pyrenyl-phosphine oxide could undergo similar degradation, potentially leading to hydroxylated or quinone-type structures on the pyrene ring, and ultimately, ring cleavage.
Thermal Stability and Decomposition:
Triarylphosphine oxides are generally considered to be thermally stable compounds. However, at elevated temperatures, decomposition can occur. Studies on aromatic polyethers containing phosphine oxide moieties have demonstrated their thermal degradation profiles researchgate.net. For diphenyl-1-pyrenyl-phosphine oxide, thermal degradation would likely involve the cleavage of the P-C bonds and the decomposition of the pyrene structure. The specific decomposition products would depend on the temperature and the presence of oxygen.
Chemical Stability:
In biological systems, such as in the membranes of living cells, diphenyl-1-pyrenyl-phosphine oxide has been reported to be quite stable for at least 48 hours rsc.org. This suggests a degree of stability towards hydrolysis and enzymatic degradation under physiological conditions.
The reactivity towards strong acids and bases has not been specifically documented for this compound. The phosphoryl group (P=O) can act as a weak Lewis base and may interact with strong acids. The pyrene ring is generally stable to a wide range of chemical reagents, but strong oxidizing agents could lead to the formation of pyrenequinones.
Table 2: Summary of Stability and Potential Degradation Pathways
| Stimulus | Stability | Potential Degradation Pathway | Potential Products |
|---|---|---|---|
| Light (UV) | Potentially unstable | Photooxidation of the pyrene ring | Hydroxylated pyrene derivatives, pyrenequinones, ring-opened products |
| Heat | Generally stable at moderate temperatures | P-C bond cleavage, decomposition of the pyrene ring | Smaller aromatic fragments, phosphorus oxides |
| Biological Media | Stable for at least 48 hours | - | - |
| Strong Oxidants | Likely reactive | Oxidation of the pyrene ring | Pyrenequinones |
Further experimental studies are necessary to fully elucidate the specific derivatization strategies and the precise degradation pathways and products of Phosphine oxide, diphenyl-1-pyrenyl- under various environmental conditions.
Applications of Phosphine Oxide, Diphenyl 1 Pyrenyl in Advanced Materials and Chemical Technologies
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
Phosphine (B1218219) oxide derivatives are a significant class of materials in the field of organic electronics, valued for their high thermal stability and excellent electron-transporting properties. noctiluca.eursc.org In the context of Organic Light-Emitting Diodes (OLEDs), these compounds are frequently employed as host materials for fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) emitters, as well as electron-transport layer (ETL) and hole-blocking layer (HBL) materials. ossila.comossila.com The incorporation of the electron-withdrawing phosphine oxide moiety helps to improve thermal and morphological stability in devices. ossila.com
Emitter Characteristics and Device Performance Enhancement
Host Materials and Charge Transport Modulation
The key characteristics for a high-performance host material in an OLED are high triplet energy (especially for phosphorescent and TADF devices), appropriate HOMO/LUMO energy levels for efficient charge injection, and balanced charge transport properties. noctiluca.eusemanticscholar.org Phosphine oxides are well-regarded for these properties. noctiluca.eu For example, materials like Bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO) are popular as host materials for blue TADF emitters due to their large band-gap, high thermal stability, and function as both an electron-transport and hole-blocking layer. ossila.com Another phosphine oxide derivative, 2-diphenylphosphine oxide-spiro[fluorene-7,11′-benzofluorene] (SPPO2), has been developed as a universal electron transport material that can reduce the driving voltage of OLEDs. rsc.org Although the pyrene (B120774) and diphenylphosphine (B32561) oxide moieties are individually known components in OLED materials, comprehensive studies detailing the performance of the specific compound, Phosphine oxide, diphenyl-1-pyrenyl-, as a host material or charge transport modulator are limited. The general properties of related compounds suggest potential, but specific device data is needed for a conclusive assessment.
Fluorescent Probes and Chemosensors for Chemical Analytes
The precursor to Phosphine oxide, diphenyl-1-pyrenyl-, which is diphenyl-1-pyrenylphosphine (B35221) (DPPP), is a well-established and highly effective fluorescent probe, particularly for the detection of lipid peroxidation in biological systems. The sensing capability is entirely dependent on the in-situ conversion of the non-fluorescent DPPP to the highly fluorescent Phosphine oxide, diphenyl-1-pyrenyl-.
Sensing Mechanisms (e.g., Peroxide Sensing via Oxidation)
The fundamental mechanism for detecting peroxides using DPPP is a stoichiometric oxidation reaction. Non-fluorescent diphenyl-1-pyrenylphosphine reacts directly with organic hydroperoxides and hydrogen peroxide to yield the fluorescent product, Phosphine oxide, diphenyl-1-pyrenyl-. This conversion from a non-fluorescent to a fluorescent state is the basis of its use as a "turn-on" sensor. The resulting phosphine oxide is a stable and strongly fluorescent molecule.
This probe is particularly valuable for monitoring lipid peroxidation within cell membranes. DPPP is highly hydrophobic, allowing it to incorporate into environments like phosphatidylcholine liposomal membranes. Once embedded, it reacts rapidly with lipid-soluble hydroperoxides, such as methyl linoleate (B1235992) hydroperoxide. The increase in fluorescence intensity directly correlates with the amount of lipid hydroperoxide present, allowing for quantitative estimation.
Selectivity and Sensitivity Considerations in Environmental and Biological Monitoring
The selectivity of this probe is a key advantage for biological monitoring. When located within a cell membrane, DPPP preferentially reacts with lipid-soluble hydroperoxides. It does not readily react with water-soluble species like hydrogen peroxide or bulky peroxides like tert-butyl hydroperoxide that are outside the membrane. This specificity allows researchers to distinguish peroxidation events occurring within the cell membrane from those in the cytosol.
The sensitivity of the DPPP probe allows for the detection of lipid peroxidation induced by various stimuli. Studies have shown a linear correlation between the increase in fluorescence intensity and the concentration of applied methyl linoleate hydroperoxide. The stability of the resulting Phosphine oxide, diphenyl-1-pyrenyl- within the cell membrane for extended periods (at least 2 days) makes this probe suitable for long-term studies of oxidative stress in living cells.
| Property | Description | Source(s) |
| Analyte | Lipid hydroperoxides, organic hydroperoxides | |
| Probe | Diphenyl-1-pyrenylphosphine (DPPP) | |
| Product | Phosphine oxide, diphenyl-1-pyrenyl- | |
| Mechanism | Oxidation of phosphine to phosphine oxide | |
| Response | Fluorescence turn-on |
| Parameter | Observation | Relevance in Monitoring | Source(s) |
| Selectivity | Reacts with lipid-soluble hydroperoxides within membranes; does not react with H₂O₂ or tert-butyl hydroperoxide in the aqueous phase. | Allows specific monitoring of lipid peroxidation in membranes, distinguishing it from cytosolic oxidative events. | |
| Sensitivity | A linear correlation exists between fluorescence intensity and the amount of methyl linoleate hydroperoxide. | Enables quantitative estimation of the extent of lipid peroxidation. | |
| Stability | The fluorescent product (the phosphine oxide) is stable within the cell membrane for at least 2 days. | Suitable for long-term monitoring of cellular oxidative stress. | |
| Biocompatibility | DPPP shows little effect on cell proliferation, viability, or morphology for at least 3 days. | Minimally invasive, allowing for the study of peroxidation in living, functioning cells. |
Photoinitiators and Photopolymerization Systems
Acylphosphine oxides are a well-known and highly efficient class of Type I photoinitiators used in free-radical photopolymerization. mdpi.comradtech.org These compounds undergo a C–P bond cleavage upon exposure to UV or near-UV light, generating reactive radicals that initiate the polymerization of monomers like acrylates. mdpi.comnih.gov Their broad UV absorption spectra and effective radical generation make them suitable for numerous industrial applications, including coatings, inks, and 3D printing. mdpi.comradtech.org
Despite the established role of the phosphine oxide functional group in photoinitiation, there is a lack of specific research data on the use of Phosphine oxide, diphenyl-1-pyrenyl- as a photoinitiator. Research in this area tends to focus on acylphosphine oxides, where the benzoyl group is critical to the initiation process. mdpi.com While pyrene has been incorporated into photoinitiator structures to enhance light absorption properties, the specific combination found in Phosphine oxide, diphenyl-1-pyrenyl- has not been prominently featured as a photoinitiating system in the reviewed literature. Therefore, its efficiency, reaction kinetics, and performance in photopolymerization systems remain to be characterized.
Components in Organic Photovoltaics (OPVs) and Solar Energy Conversion
While direct integration of Phosphine oxide, diphenyl-1-pyrenyl- into the active layer of organic photovoltaics (OPVs) is not extensively documented, its structural motifs are highly relevant to materials designed for solar energy applications. The diphenylphosphine oxide group is known to enhance electron transport capabilities in organic electronic devices. nih.govchemrxiv.org This characteristic is crucial for efficient charge separation and collection in OPVs.
Table 1: Potential Roles of Phosphine oxide, diphenyl-1-pyrenyl- in OPV Devices
| Device Component | Potential Function | Relevant Properties |
|---|---|---|
| Electron Transport Layer (ETL) | Facilitates the transport of electrons to the cathode while blocking holes. | High electron mobility conferred by the diphenylphosphine oxide group. |
Applications in Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs)
The rigid and geometrically defined structure of the pyrene unit makes Phosphine oxide, diphenyl-1-pyrenyl- an attractive candidate for the construction of porous organic polymers (POPs) and metal-organic frameworks (MOFs). rsc.orgscispace.comresearchgate.netliverpool.ac.ukmaterialscloud.org These materials are characterized by high surface areas and tunable pore structures, making them suitable for applications in gas storage, separation, and catalysis.
Pyrene-based MOFs have demonstrated promise in photocatalytic hydrogen evolution from water. nih.govchemrxiv.orgacs.orgresearchgate.net The pyrene units act as photosensitizers, absorbing light and initiating the catalytic cycle. The phosphine oxide group in Phosphine oxide, diphenyl-1-pyrenyl- could serve as a coordination site for metal ions, which can then act as catalytic centers for small molecule activation. For instance, MOFs constructed with pyrene-based linkers have been investigated for their ability to facilitate the production of hydrogen under visible light irradiation. nih.govchemrxiv.orgacs.orgresearchgate.net The integration of a phosphine oxide functionality could enhance the stability of the catalytic metal centers and modulate their electronic properties, potentially leading to improved catalytic activity and selectivity.
Table 2: Research Highlights of Pyrene-Based MOFs in Photocatalytic Hydrogen Evolution
| MOF System | Metal Node | Key Findings | Reference |
|---|---|---|---|
| M-TBAPy | Sc, Al, Ti, In | The metal node significantly influences the photocatalytic H2 evolution reaction (HER) rate. | nih.govchemrxiv.orgacs.orgresearchgate.net |
| Al-TBAPy | Al | Demonstrated photocatalytic reduction of methyl viologen, an electron transfer reagent. | liverpool.ac.uk |
Polymer Chemistry and Polymer Functionalization
The chemical reactivity of the pyrene and diphenylphosphine oxide moieties in Phosphine oxide, diphenyl-1-pyrenyl- allows for its use in various aspects of polymer chemistry.
One approach involves the synthesis of polymers where the phosphine oxide group is an integral part of the polymer backbone or a pendant group. For example, monomers containing phosphine oxide units can be polymerized to create polymers with inherent flame retardancy, improved thermal stability, and specific optical properties. nih.gov While direct polymerization of Phosphine oxide, diphenyl-1-pyrenyl- has not been reported, it could be chemically modified, for instance, by introducing a polymerizable group like a vinyl group, to enable its incorporation into polymer chains. nih.govmdpi.com
Another strategy is the use of Phosphine oxide, diphenyl-1-pyrenyl- for the post-polymerization functionalization of existing polymers. Through "grafting onto" techniques, the molecule could be attached to a polymer backbone, imparting the fluorescent and electron-transporting properties of the pyrene and phosphine oxide groups to the bulk material. nih.govnih.govresearchgate.netresearchgate.net This approach allows for the modification of commodity polymers to create advanced materials with tailored functionalities.
Other Emerging Applications in Functional Materials
The strong blue fluorescence of Phosphine oxide, diphenyl-1-pyrenyl- makes it a candidate for applications in sensing and optoelectronics. The parent compound, diphenyl-1-pyrenylphosphine, exhibits a unique photo-triggered transition from aggregation-induced emission (AIE) to aggregation-caused quenching (ACQ) upon oxidation to the phosphine oxide, a property that could be exploited in the design of chemical sensors. rsc.org
Phosphine oxide-based fluorescent sensors have been developed for the detection of metal ions, where the phosphine oxide group acts as a binding site and the change in fluorescence signals the presence of the target analyte. nih.govresearchgate.net Given the well-established fluorescent properties of the pyrene core, Phosphine oxide, diphenyl-1-pyrenyl- could be developed into a highly sensitive and selective chemosensor for various environmental pollutants or biologically important species. Additionally, its high thermal stability and electron-transporting characteristics make it a promising material for use in the electron transport layers of OLEDs, contributing to enhanced device efficiency and longevity. researchgate.net
Structure Activity Relationship Studies and Rational Design of Novel Analogues
Systematic Modification of the Pyrenyl Moiety and Impact on Photophysical Properties
The pyrene (B120774) core of diphenyl-1-pyrenylphosphine (B35221) oxide is a primary determinant of its photophysical characteristics. Modifications to this polycyclic aromatic hydrocarbon can significantly alter the molecule's absorption and emission spectra, quantum yield, and fluorescence lifetime.
One approach to modifying the pyrenyl moiety involves the introduction of various spacer groups between the pyrene core and the phosphine (B1218219) oxide group. For instance, studies on a series of phosphine oxide functionalized pyrenes have demonstrated that altering these spacers can improve both optical and thermal properties. researchgate.net The design of positional isomers, where the substitution pattern on the pyrene ring is varied, also plays a crucial role in influencing the molecular configuration and, consequently, the optoelectronic properties. researchgate.net
Furthermore, increasing the number of phenyl rings between the pyrene and the phosphine oxide group has been explored as a strategy to enhance thermal stability. researchgate.net Appending methyl groups to the phenyl rings can induce molecular non-planarity through twisting, which in turn affects the photophysical, electrochemical, and thermal properties of the resulting compounds. researchgate.net
The following table summarizes the effects of systematic modifications to the pyrenyl moiety on the photophysical properties of phosphine oxide derivatives, based on findings from related pyrene-based systems.
Table 1: Impact of Pyrenyl Moiety Modification on Photophysical Properties
| Modification | Effect on Photophysical Properties | Reference |
|---|---|---|
| Introduction of different spacers | Improved optical and thermal properties | researchgate.net |
| Variation of positional isomers | Influences molecular configuration and optoelectronic properties | researchgate.net |
| Increased number of phenyl rings | Enhanced thermal stability | researchgate.net |
| Appending methyl groups to phenyl rings | Induces molecular non-planarity, affecting photophysical, electrochemical, and thermal properties | researchgate.net |
Variation of Substituents on the Phosphine Oxide Group and their Electronic/Steric Effects
The diphenylphosphine (B32561) oxide group serves as both a structural anchor and an electronic modulator in the diphenyl-1-pyrenylphosphine oxide molecule. Altering the substituents on the phenyl rings of the phosphine oxide group can induce significant changes in the molecule's electronic and steric profile, thereby influencing its performance in various applications.
Electron-donating or electron-withdrawing substituents on the aryl rings of the phosphine oxide can tune the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO). This, in turn, affects the emission wavelength and quantum efficiency. For example, in studies of 9-phenyl-9-phosphafluorene oxide (PhFlOP) derivatives, the introduction of electron-donating groups like tert-butyl, carbazolyl, or phenyl on the carbazole (B46965) moiety resulted in a redshift of the emission wavelength. beilstein-journals.org Conversely, an electron-withdrawing bromine atom led to a blueshift. beilstein-journals.org
Steric effects also play a crucial role. Bulky substituents can hinder intermolecular interactions, such as π-π stacking, which can be beneficial in preventing aggregation-caused quenching of fluorescence in the solid state. However, excessive steric hindrance might disrupt the desired molecular packing or conformation for optimal charge transport in electronic devices. Research on tris-aryl phosphine oxides has shown that while electronic properties of substituents have a minor influence on the configurational stability of these molecules, steric effects play a more dominant role. researchgate.net
The table below illustrates the general electronic and steric effects of substituents on the phosphine oxide group, drawn from studies on related arylphosphine oxide systems.
Table 2: Electronic and Steric Effects of Substituents on the Phosphine Oxide Group
| Substituent Type | Electronic Effect | Steric Effect | Impact on Properties | Reference |
|---|---|---|---|---|
| Electron-donating groups (e.g., -OCH3, -tBu) | Increase electron density on the phosphine oxide group | Can increase steric bulk | Redshift in emission, altered molecular packing | beilstein-journals.orguq.edu.au |
| Electron-withdrawing groups (e.g., -CN, -Br) | Decrease electron density on the phosphine oxide group | Generally smaller steric profile | Blueshift in emission, potential for altered intermolecular interactions | beilstein-journals.orguq.edu.au |
| Bulky groups (e.g., adamantyl) | Can be electron-donating | Significant steric hindrance | Can prevent aggregation-caused quenching, may disrupt optimal packing | nih.gov |
Exploring Steric and Electronic Factors in Molecular and Ligand Design
The interplay of steric and electronic factors is a central theme in the molecular and ligand design of diphenyl-1-pyrenylphosphine oxide analogues. A comprehensive understanding of these factors allows for the precise tuning of the compound's properties for specific applications, from emissive materials in OLEDs to ligands in catalysis.
In the context of materials science, the electronic effects of substituents are paramount for tuning the bandgap and color of emission. The phosphine oxide group is strongly electron-withdrawing, which facilitates electron injection and transport in OLEDs. rsc.org By strategically placing electron-donating or electron-withdrawing groups on the pyrenyl or phenyl moieties, a delicate balance can be achieved to optimize charge transport and luminescence. For instance, the combination of a hole-transporting carbazole unit with an electron-transporting phosphine oxide unit can lead to bipolar host materials with high triplet energies, which are crucial for efficient blue phosphorescent OLEDs. researchgate.net
Steric factors are often exploited to control the morphology of thin films and the photophysical properties in the solid state. Introducing bulky groups can create a more rigid structure, reducing non-radiative decay processes and improving optoelectronic properties. beilstein-journals.org This can also prevent the formation of excimers, which can lead to undesired red-shifted emission. The crystal structure of some phosphine oxide functionalized pyrenes reveals that C-H···O interactions involving the phosphine oxide group can play a significant role in the molecular packing and stabilization of the crystal lattice. researchgate.net
Rational Design Principles for Enhanced Performance in Target Applications
The rational design of novel diphenyl-1-pyrenylphosphine oxide analogues is guided by a set of principles aimed at enhancing their performance in specific applications. These principles are derived from a fundamental understanding of the structure-property relationships discussed in the preceding sections.
For applications in OLEDs , the key design principles include:
Tuning Emission Color: By modifying the extent of π-conjugation on the pyrenyl moiety or by introducing electron-donating/withdrawing groups on either the pyrenyl or phosphine oxide components, the emission color can be shifted from the blue to the green region of the spectrum.
Enhancing Quantum Efficiency: The rigidity of the molecular structure can be increased to minimize non-radiative decay pathways. This can be achieved by creating more sterically hindered structures or by incorporating the phosphine oxide into a more rigid ring system. beilstein-journals.org
Improving Charge Transport: The inherent electron-transporting nature of the phosphine oxide group can be complemented by incorporating hole-transporting moieties to create bipolar materials. This leads to a more balanced charge injection and recombination within the emissive layer of the OLED, thereby improving device efficiency and lifetime. researchgate.net
High Thermal Stability: The thermal stability of the molecule is crucial for the longevity of OLED devices. This can be improved by increasing the molecular weight and introducing stable aromatic systems. rsc.org
For applications as fluorescent probes , the design principles focus on:
High Sensitivity and Selectivity: The molecule can be functionalized with specific recognition units that bind to a target analyte. This binding event should trigger a significant change in the fluorescence signal (e.g., "turn-on" or "turn-off" response). chemrxiv.orgrsc.org
Large Stokes Shift: A large separation between the excitation and emission maxima is desirable to minimize self-quenching and improve the signal-to-noise ratio. chemrxiv.org
Photostability: The probe should be resistant to photobleaching under illumination to allow for prolonged imaging or measurement.
Combinatorial Chemistry and High-Throughput Screening Approaches for Derivatives
While traditional synthetic approaches have been successful in generating a variety of phosphine oxide derivatives, combinatorial chemistry and high-throughput screening (HTS) offer a more rapid and efficient route to discover novel analogues with desired properties.
Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically combining a set of chemical building blocks. For diphenyl-1-pyrenylphosphine oxide, this could involve reacting a common phosphine oxide core with a diverse library of pyrene derivatives, or vice versa.
High-throughput screening enables the rapid evaluation of the properties of these large libraries. For OLED materials, this might involve automated measurements of photoluminescence quantum yields, emission spectra, and thermal stability. A high-throughput virtual screening (HTVS) approach, which combines quantum chemical calculations and cheminformatics, can be used to search vast virtual chemical libraries for promising candidates before their synthesis. princeton.edu This computational prescreening can significantly reduce the experimental effort required to identify lead compounds. princeton.edu
Although the direct application of combinatorial chemistry and HTS to diphenyl-1-pyrenylphosphine oxide specifically is not extensively documented in the public literature, these methodologies are widely used in the broader field of materials discovery, particularly for OLED emitters. princeton.edu The principles are directly applicable and represent a powerful strategy for accelerating the discovery of next-generation materials based on the diphenyl-1-pyrenylphosphine oxide scaffold.
Future Perspectives and Grand Challenges in Research on Phosphine Oxide, Diphenyl 1 Pyrenyl
Development of Green and Sustainable Synthetic Routes
A significant challenge in the broader application of diphenyl-1-pyrenylphosphine (B35221) oxide is the reliance on traditional synthetic methods, which may not align with modern principles of green chemistry. An efficient laboratory-scale synthesis for the precursor DPPP has been developed using a low-temperature lithium-bromine exchange reaction with commercially available 1-bromopyrene (B33193). researchgate.net The subsequent oxidation to the phosphine (B1218219) oxide is typically achieved in-situ through reaction with hydroperoxides. nih.govtandfonline.com
Future research must focus on developing more sustainable end-to-end synthetic pathways. A key challenge is the reduction of hazardous reagents and solvents. Visible-light-induced C-P coupling reactions, which have emerged as a powerful strategy for synthesizing other P-stereogenic phosphine oxides without external photosensitizers, represent a promising avenue. nih.gov Exploring photocatalytic P(O)-C(sp2) coupling of H-phosphine oxides with aryl halides under visible light is another green approach that could be adapted. organic-chemistry.org The development of catalytic, high-atom-economy processes will be crucial for minimizing waste and environmental impact.
Table 1: Comparison of Potential Synthetic Approaches
| Feature | Current Method (e.g., Li-Br Exchange) | Future Green Alternative (e.g., Photocatalysis) |
|---|---|---|
| Starting Materials | 1-bromopyrene, n-BuLi, Ph2PCl | Potentially H-phosphine oxides, pyrenyl halides |
| Energy Input | Low temperature (-78°C) | Visible light at ambient temperature |
| Reagents | Stoichiometric organolithium reagents | Catalytic amounts of photosensitizer/metal |
| Solvents | Anhydrous organic solvents (e.g., THF, ether) | Potentially greener solvents (e.g., DMSO, alcohols) |
| Byproducts | Lithium salts | Minimal, potentially recyclable catalyst |
Exploration of Novel Interdisciplinary Applications Beyond Current Scope
The vast majority of current research leverages diphenyl-1-pyrenylphosphine oxide's fluorescence for detecting lipid peroxidation in biological membranes and lipoproteins. nih.govnih.govnih.gov While valuable, this scope is narrow. A grand challenge is to explore and establish novel applications in disparate fields by capitalizing on the unique combination of the diphenylphosphine (B32561) oxide and pyrene (B120774) moieties.
A recent breakthrough has shown that the precursor, DPPP, exhibits a unique photo-triggered Aggregation-Induced Emission (AIE) to Aggregation-Caused Quenching (ACQ) transition, with a significant change in its third-order nonlinear optical (NLO) signal upon oxidation to the phosphine oxide. rsc.org This finding opens the door to applications in:
Materials Science: Development of photo-switchable materials, optical data storage, and advanced sensors.
Nonlinear Optics: Creation of optical limiters and other components for photonic devices.
Organic Electronics: The pyrene core is a well-known organic semiconductor. Investigating the electronic properties of the phosphine oxide could lead to its use as an emissive layer or host material in Organic Light-Emitting Diodes (OLEDs). The phosphine oxide group itself can enhance electron transport and thermal stability.
Further interdisciplinary exploration could involve its use as a stabilizer in polymer composites or as a specialized ligand in catalysis.
Advanced Characterization Techniques for In-Situ and Operando Studies
Current characterization is dominated by fluorescence spectroscopy and microscopy to monitor the formation of diphenyl-1-pyrenylphosphine oxide in-situ within complex biological environments like live cells. researchgate.netnih.gov This has been instrumental in visualizing lipid peroxidation in real-time.
The next frontier is to apply advanced characterization techniques to study the material under operational conditions—so-called operando studies. For instance, if the molecule is integrated into an electronic device, operando spectroscopy could monitor changes in its electronic structure and morphology during device operation. rsc.org This is critical for understanding degradation mechanisms and improving performance.
Challenges include developing methodologies to probe single molecules or thin films within a functioning device. Techniques like tip-enhanced Raman spectroscopy (TERS), transient absorption spectroscopy, and time-resolved photoluminescence will be essential to understanding the photophysical processes that underpin its novel optical properties. rsc.org
Predictive Theoretical Modeling and Machine Learning for Material Discovery
Currently, the discovery of new properties and applications for diphenyl-1-pyrenylphosphine oxide is largely driven by experimental work. A significant future challenge is to integrate predictive theoretical modeling and machine learning to accelerate this process. There is a notable lack of computational studies focused on this specific molecule.
Density Functional Theory (DFT) calculations, which have been used to elucidate reaction mechanisms for other phosphine oxides, could be employed to: nih.gov
Predict and optimize photophysical properties (absorption/emission spectra, quantum yield).
Model its behavior at interfaces and within complex matrices.
Understand the mechanism behind its unique AIE/ACQ transition. rsc.org
Machine learning algorithms could be trained on data from a library of related pyrene-phosphine oxide derivatives to predict the properties of novel, unsynthesized compounds. This would enable high-throughput virtual screening, guiding synthetic efforts toward molecules with tailored characteristics for specific applications, such as optimized NLO properties or specific emission wavelengths for OLEDs.
Addressing Scalability and Cost-Effectiveness for Industrial Implementation
For diphenyl-1-pyrenylphosphine oxide to move from a laboratory curiosity to a commercially viable material, significant challenges in scalability and cost-effectiveness must be overcome. Current syntheses are designed for milligram-to-gram scale production. researchgate.net
Scaling up multi-step organic syntheses presents numerous hurdles:
Cost of Raw Materials: 1-bromopyrene and diphenylphosphine chloride can be expensive starting materials.
Process Safety: The use of pyrophoric reagents like n-butyllithium requires specialized handling and infrastructure, which increases costs at an industrial scale.
Purification: Chromatographic purification, common in lab-scale synthesis, is often not economically feasible for large-scale production. Developing scalable purification methods like crystallization or distillation will be essential.
A key challenge will be to redesign the synthetic route (as discussed in 8.1) to not only be "green" but also economically viable, utilizing cheaper starting materials and minimizing complex or hazardous steps.
Integration into Complex Hybrid and Multi-component Systems
The future utility of diphenyl-1-pyrenylphosphine oxide will likely depend on its successful integration into functional, multi-component systems. Its established use in biological membranes is a form of integration into a complex system. researchgate.netnih.gov The challenge lies in extending this to engineered systems.
Table 2: Potential Integrated Systems and Associated Challenges
| System Type | Potential Role of the Compound | Key Integration Challenge |
|---|---|---|
| Polymer-Based Composites | Photo-responsive element, NLO component, sensor | Ensuring chemical compatibility, long-term stability, and uniform dispersion without aggregation-induced quenching. |
| OLED Device Stack | Emissive or host material | Matching energy levels with adjacent layers (hole/electron transport layers) to ensure efficient charge injection and recombination. |
| Sensor Arrays | Specific analyte detector | Immobilizing the molecule onto a substrate (e.g., silicon, glass) while retaining its responsive properties and preventing leaching. |
| Photocatalytic Systems | Photosensitizer or co-catalyst | Achieving efficient energy or electron transfer with other components (e.g., semiconductor nanoparticles, metal catalysts). rsc.org |
For each application, the interface between diphenyl-1-pyrenylphosphine oxide and the surrounding materials will be critical. Understanding and controlling these interfacial interactions to maintain or even enhance the molecule's desired properties is a grand challenge that will require a multidisciplinary approach, combining synthetic chemistry, materials science, and device engineering.
Q & A
Q. How is diphenyl-1-pyrenylphosphine oxide (DPPP) utilized as a fluorescent probe for detecting lipid peroxidation in cellular systems?
DPPP reacts stoichiometrically with hydroperoxides to form the fluorescent DPPP oxide (DPPP-O), enabling quantitative detection of lipid peroxidation. Methodologically, cells (e.g., COS-7) are transfected with GFP-tagged enzymes (e.g., 5-lipoxygenase) and treated with DPPP. Lipid peroxides generated during enzymatic activity react with DPPP, and fluorescence is measured at intervals (e.g., 485/530 nm excitation/emission). Calibration curves using known hydroperoxide concentrations ensure accuracy .
Q. What protocols ensure the stability and reliability of DPPP in long-term oxidation studies?
DPPP is a crystalline solid with ≥98% purity and stability for ≥2 years at -20°C. For experimental use, aliquots should be prepared in anhydrous solvents (e.g., DMSO) to prevent premature oxidation. Storage under inert gas (e.g., argon) and avoidance of light exposure are critical to maintain reactivity .
Q. How can DPPP be integrated into assays for real-time monitoring of oxidative stress in plasma?
In plasma studies, DPPP is added to samples exposed to oxidants (e.g., peroxynitrite, hypochlorite). Fluorescence intensity correlates with hydroperoxide formation, measured using microplate readers. Controls must include antioxidants (e.g., Trolox) to validate specificity for oxidative pathways .
Advanced Research Questions
Q. What methodological considerations are critical when employing DPPP in kinetic studies of phosphine oxide-mediated catalytic cycles?
Kinetic analysis requires silane-mediated reduction of DPPP to regenerate the active phosphine. Reaction rates are monitored via NMR (e.g., P) or fluorescence quenching. Solvent polarity (e.g., DMSO vs. THF) significantly impacts phosphine oxide formation rates, necessitating optimization for catalytic turnover .
Q. How can contradictions in DPPP-derived oxidation data be resolved across different experimental models?
Discrepancies often arise from variations in cellular redox environments or competing oxidation pathways. Cross-validation using complementary techniques (e.g., HPLC for hydroperoxide quantification) and standardized controls (e.g., internal fluorescence standards) mitigates artifacts. For example, in LDL oxidation studies, DPPP fluorescence must be normalized to protein content to account for matrix effects .
Q. What strategies optimize the synthesis of DPPP derivatives for multifunctional probes in heterocyclic chemistry?
DPPP’s pyrenyl group enables π-π stacking interactions, useful in multicomponent reactions. Advanced synthesis involves nucleophilic substitution at the phosphorus center using organometallic reagents. Purity is ensured via recrystallization or chromatography, with H/P NMR and HRMS for structural confirmation .
Methodological Integration and Data Analysis
Q. How can DPPP-based assays be combined with computational modeling to predict oxidative stress outcomes?
Fluorescence data from DPPP assays can parameterize kinetic models of lipid peroxidation. Density Functional Theory (DFT) calculations predict reaction pathways between DPPP and hydroperoxides, validated experimentally via Arrhenius plots. This integration aids in identifying rate-limiting steps in complex oxidative cascades .
Q. What advanced analytical techniques complement DPPP fluorescence in studying phosphine oxide reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
